2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol
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Overview
Description
2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol is a complex organic compound that features a pyrazole ring fused with a phenol and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones, followed by acetylation and subsequent functional group modifications to introduce the pyridine and phenol moieties .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-acetyl-3-(2-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol
- 2-[1-acetyl-3-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol
- 2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]aniline
Uniqueness
The uniqueness of 2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both phenol and pyridine rings provides a versatile platform for further functionalization and exploration of its properties .
Properties
IUPAC Name |
1-[3-(2-hydroxyphenyl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11(20)19-15(13-6-2-3-7-16(13)21)9-14(18-19)12-5-4-8-17-10-12/h2-8,10,15,21H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUBIJQIOFNZDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CN=CC=C2)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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